2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate
Overview
Description
2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate is an organic compound that belongs to the class of acrylates. It is characterized by the presence of an acrylate group attached to a phenoxyethyl moiety, which is further substituted with a hydroxy-methylpropanoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate typically involves the esterification of 2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone with acrylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as dimethylaminopyridine (DMAP) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in an organic solvent such as dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Esterification: It can react with alcohols to form esters.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Polymerization: Initiated by photoinitiators or thermal initiators under UV light or heat.
Esterification: Catalyzed by acids or bases in the presence of dehydrating agents.
Hydrolysis: Conducted in aqueous acidic or basic solutions.
Major Products
Polymers: Used in coatings, adhesives, and biomedical applications.
Esters: Utilized in the synthesis of various organic compounds.
Scientific Research Applications
2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biomedical Materials: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Photopolymerization: Acts as a photoinitiator in the production of photoresists and other photopolymerizable materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, initiated by photoinitiators or thermal initiators, leading to the formation of polymers with desired mechanical and chemical properties. The hydroxy-methylpropanoyl group enhances the reactivity and compatibility of the compound with various substrates .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl acrylate: Similar in structure but lacks the phenoxy and hydroxy-methylpropanoyl groups.
Phenoxyethyl acrylate: Contains the phenoxyethyl moiety but lacks the hydroxy-methylpropanoyl group.
Uniqueness
2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate is unique due to the presence of both the hydroxy-methylpropanoyl and phenoxyethyl groups, which confer enhanced reactivity and compatibility with various substrates. This makes it particularly valuable in the synthesis of specialized polymers and biomedical materials .
Properties
IUPAC Name |
2-[4-(2-hydroxy-2-methylpropanoyl)phenoxy]ethyl prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-4-13(16)20-10-9-19-12-7-5-11(6-8-12)14(17)15(2,3)18/h4-8,18H,1,9-10H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJGENPOECTPNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)OCCOC(=O)C=C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174265 | |
Record name | 2-[4-(2-Hydroxy-2-methyl-1-oxopropyl)phenoxy]ethyl 2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101174265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110430-09-6 | |
Record name | 2-[4-(2-Hydroxy-2-methyl-1-oxopropyl)phenoxy]ethyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110430-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(2-Hydroxy-2-methyl-1-oxopropyl)phenoxy]ethyl 2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101174265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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